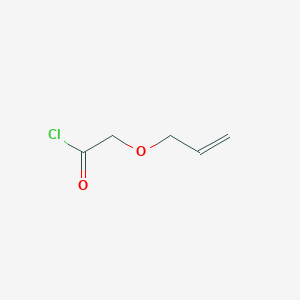
Allyloxyacetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyloxyacetyl chloride is an organic compound with the molecular formula C5H7ClO2. It is a derivative of acetic acid where the hydroxyl group is replaced by an allyloxy group, and the carboxyl group is converted to an acid chloride. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyloxyacetyl chloride can be synthesized through the reaction of allyloxyacetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acid chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products .
Industrial Production Methods: In an industrial setting, the production of allyloxyacetic acid chloride may involve the use of phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as alternative reagents to thionyl chloride. These reagents also facilitate the conversion of the carboxylic acid to the acid chloride, although the reaction conditions and by-products may vary .
Chemical Reactions Analysis
Types of Reactions: Allyloxyacetyl chloride undergoes several types of chemical reactions, including nucleophilic substitution, hydrolysis, and esterification.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile. Common nucleophiles include amines, alcohols, and water. For example, reacting allyloxyacetic acid chloride with an amine can produce an amide.
Hydrolysis: In the presence of water, allyloxyacetic acid chloride hydrolyzes to form allyloxyacetic acid and hydrochloric acid.
Esterification: Reacting allyloxyacetic acid chloride with an alcohol can produce an ester and hydrochloric acid.
Major Products:
- Amides (from reaction with amines)
- Esters (from reaction with alcohols)
- Allyloxyacetic acid (from hydrolysis)
Scientific Research Applications
Allyloxyacetyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: this compound derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Industry: It is used in the production of polymers and other materials where specific functional groups are required
Mechanism of Action
The mechanism of action of allyloxyacetic acid chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon in the acid chloride is highly electrophilic due to the electron-withdrawing effect of the chlorine atom. This makes it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The pathways involved include the formation of tetrahedral intermediates, followed by the elimination of the chloride ion .
Comparison with Similar Compounds
Acetyl chloride (CH3COCl): Similar in structure but lacks the allyloxy group.
Propionyl chloride (C2H5COCl): Similar in structure but has an ethyl group instead of an allyloxy group.
Benzoyl chloride (C6H5COCl): Contains a phenyl group instead of an allyloxy group.
Uniqueness: Allyloxyacetyl chloride is unique due to the presence of the allyloxy group, which imparts different reactivity and properties compared to other acyl chlorides. This makes it valuable in specific synthetic applications where the allyloxy functionality is required .
Properties
Molecular Formula |
C5H7ClO2 |
|---|---|
Molecular Weight |
134.56 g/mol |
IUPAC Name |
2-prop-2-enoxyacetyl chloride |
InChI |
InChI=1S/C5H7ClO2/c1-2-3-8-4-5(6)7/h2H,1,3-4H2 |
InChI Key |
JYHQQVUADRVUPA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-Fluorobenzyl)piperidin-4-yl]ethylamine](/img/structure/B8276946.png)

![6-tert-Butyl-8-methyl-imidazo[1,5-d]-as-triazin-4(3H)-one](/img/structure/B8276963.png)


![(Bicyclo[4.1.0]hept-2-en-2-yloxy)-trimethyl-silane](/img/structure/B8276972.png)








